Ketone, ferrocenyl phenyl

Description

Contextualization within Organometallic Chemistry and Metallocene Systems

Ferrocenyl phenyl ketone, also known as benzoylferrocene, is a prominent member of the metallocene family, a class of organometallic compounds characterized by a transition metal atom sandwiched between two cyclopentadienyl (B1206354) rings. nist.govnist.govcymitquimica.com The discovery of its parent compound, ferrocene (B1249389), in 1951 is widely regarded as a landmark event that catalyzed the rapid expansion of modern organometallic chemistry. tandfonline.comjapsonline.comresearchgate.net The unique "sandwich" structure of ferrocene imparts exceptional stability and distinct electronic properties, making it an ideal scaffold for chemical modification. researchgate.net Ferrocenyl phenyl ketone exemplifies the fusion of this robust metallocene core with organic functional groups, creating a hybrid molecule with a rich and versatile chemical profile.

Significance of Ferrocene and Ketone Moieties in Modern Chemical Synthesis

The significance of ferrocenyl phenyl ketone in contemporary chemical synthesis stems from the synergistic interplay of its constituent ferrocene and ketone functionalities. The ferrocene moiety is prized for its high stability, well-defined steric properties, and tunable redox behavior, making it a valuable component in the design of novel ligands, materials, and bioactive molecules. researchgate.netresearchgate.net The reversible one-electron oxidation of the iron center from Fe(II) to Fe(III) is a key characteristic that underpins many of its applications. researchgate.netmdpi.com

The ketone group, on the other hand, is a versatile functional handle that can participate in a wide array of chemical transformations. It serves as a precursor for the synthesis of more complex molecules and can be reduced to the corresponding alcohol or converted to other functional groups through nucleophilic substitution reactions. The electron-withdrawing nature of the ketone influences the electronic properties of the ferrocene core, impacting its redox potential and reactivity. researchgate.net This interplay between the ferrocene and ketone moieties allows for the fine-tuning of the molecule's properties for specific applications.

Historical Evolution of Academic Research on Ferrocenyl Ketone Derivatives

Following the discovery of ferrocene, research into its derivatives, including ferrocenyl ketones, quickly gained momentum. Early studies, dating back to the late 1950s, focused on the fundamental synthesis and characterization of these compounds, including the reduction of benzoylferrocene. acs.org The primary method for synthesizing ferrocenyl ketones has traditionally been the Friedel-Crafts acylation of ferrocene. researchgate.net Over the years, research has evolved from these foundational studies to explore the diverse reactivity and potential applications of ferrocenyl ketone derivatives.

A significant area of investigation has been the synthesis of ferrocenyl chalcones, which are α,β-unsaturated ketones typically prepared via a Claisen-Schmidt condensation. nih.gov These compounds have garnered considerable interest for their potential biological activities. nih.govnih.gov More recent research has focused on developing more efficient and versatile synthetic methods, such as palladium-catalyzed cross-coupling reactions, to access a wider range of ferrocenyl ketone derivatives. tandfonline.com The exploration of their catalytic and material science applications has also become a major focus of contemporary research. urfu.rursc.org

Scope and Objectives of Current Scholarly Inquiry into Ferrocenyl Phenyl Ketone

Current scholarly inquiry into ferrocenyl phenyl ketone is multifaceted, with researchers exploring its potential in a variety of fields. A primary objective is the development of novel synthetic methodologies to create a diverse library of ferrocenyl phenyl ketone derivatives with tailored properties. acs.org This includes the introduction of various substituents onto both the ferrocenyl and phenyl rings to modulate the electronic and steric characteristics of the molecule.

A significant thrust of current research is directed towards the application of these derivatives in asymmetric catalysis, where the chiral environment provided by substituted ferrocenes can lead to high enantioselectivity in chemical reactions. urfu.rucore.ac.uk Furthermore, the unique electrochemical and photophysical properties of ferrocenyl phenyl ketone and its derivatives are being investigated for their potential use in materials science, including the development of redox-active polymers and nonlinear optical materials. japsonline.comnih.gov The ability of the ferrocene unit to stabilize adjacent positive charges has also led to studies of α-ferrocenyl carbocations derived from these ketones. scielo.br

Structure

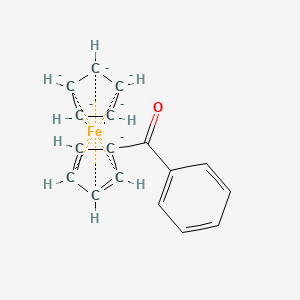

2D Structure

Properties

Molecular Formula |

C17H14FeO-6 |

|---|---|

Molecular Weight |

290.14 g/mol |

IUPAC Name |

cyclopenta-2,4-dien-1-yl(phenyl)methanone;cyclopentane;iron |

InChI |

InChI=1S/C12H9O.C5H5.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-9H;1-5H;/q-1;-5; |

InChI Key |

KVMYMLVAGKFJKG-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.C1=CC=C(C=C1)C(=O)[C-]2C=CC=C2.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies for Ferrocenyl Phenyl Ketone and Its Derivatives

Classical Synthetic Strategies and Their Refinements

Traditional methods for synthesizing ferrocenyl ketones have been well-established for decades, with Friedel-Crafts acylation being the cornerstone. However, refinements and alternative pathways have been developed to address some of the limitations of these classical routes.

Friedel-Crafts Acylation Approaches to Ferrocenyl Ketones

The most common method for the synthesis of ferrocenyl phenyl ketone is the Friedel-Crafts acylation of ferrocene (B1249389) with benzoyl chloride. researchgate.net This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). thermoscientific.fr The reaction involves the formation of an acylium ion from benzoyl chloride and AlCl₃, which then attacks the electron-rich cyclopentadienyl (B1206354) ring of ferrocene.

Key parameters influencing the success of this reaction include:

Catalyst Stoichiometry: An excess of the Lewis acid catalyst is often required to drive the reaction to completion.

Solvent: Dichloromethane (B109758) is a commonly used solvent for this reaction.

Temperature: The reaction is often carried out at low temperatures, such as 0°C, to control the reactivity and minimize side reactions.

While effective, the classical Friedel-Crafts acylation can sometimes lead to the formation of diacylated byproducts and can be sensitive to the specific substrates and reaction conditions, occasionally resulting in variable yields. researchgate.net To address these issues, variations using other Lewis acids like ethylaluminum dichloride (EtAlCl₂) have been explored, offering good yields for a range of acyl chlorides. researchgate.net

A general representation of the Friedel-Crafts acylation of ferrocene is shown below:

Reaction Scheme: Ferrocene + Benzoyl Chloride --(AlCl₃, CH₂Cl₂)--> Ferrocenyl Phenyl Ketone + HCl

| Reactant/Reagent | Role |

| Ferrocene | Nucleophile |

| Benzoyl Chloride | Electrophile precursor |

| Aluminum Chloride | Lewis acid catalyst |

| Dichloromethane | Solvent |

Alternative Acylation Pathways for Carbonyl Group Introduction

To overcome some of the drawbacks of the classical Friedel-Crafts reaction, alternative acylation methods have been developed. One such approach involves the use of mixed anhydrides. For instance, the reaction of ferrocene with a mixed anhydride (B1165640) generated from a carboxylic acid and trifluoroacetic anhydride can provide the corresponding ferrocenyl ketone. researchgate.net This method can be more versatile and may offer better yields in certain cases compared to the traditional Friedel-Crafts protocol. researchgate.net

Another alternative involves the use of zinc oxide (ZnO) as a catalyst for the acylation of ferrocene with acyl chlorides. This method has been reported to be a convenient route to acylferrocenes, with the advantage of potentially milder reaction conditions. researchgate.net Furthermore, the acylation of ferrocene can be achieved using phosphoric acid as a catalyst with acetic anhydride, which is considered a milder approach. thermoscientific.fr

Advanced Synthetic Transformations for Enhanced Selectivity and Yield

In recent years, the focus has shifted towards the development of more sophisticated synthetic methods that offer greater control over selectivity and provide higher yields. These advanced transformations often employ transition-metal catalysis and C-H activation strategies.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon bonds. torontomu.caeie.gracs.org The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, has been adapted for the synthesis of ferrocenyl ketones. nih.govorganic-chemistry.org

One strategy involves the coupling of a ferrocenylboronic acid with an aryl halide. Alternatively, an acyl chloride can be coupled with an arylboronic acid. nih.gov These reactions offer a high degree of functional group tolerance and can provide access to a wide range of substituted ferrocenyl phenyl ketones. Ferrocenyl monophosphine ligands have been specifically developed to enhance the efficiency of Suzuki-Miyaura couplings involving aryl chlorides. acs.org

The general scheme for a Suzuki-Miyaura coupling to form an aryl ketone is as follows:

Reaction Scheme: Arylboronic Acid + Acyl Chloride --(Pd catalyst, Base)--> Aryl Ketone + Boric Acid + Salt

| Reactant/Reagent | Role |

| Arylboronic Acid | Nucleophilic partner |

| Acyl Chloride | Electrophilic partner |

| Palladium Catalyst | Catalyst |

| Base | Activates the boronic acid |

This methodology has been successfully applied to the synthesis of various ferrocenyl ketones, including those with biaryl moieties, through a one-pot, three-component reaction. acs.org

C-H Activation Methodologies for Direct Functionalization

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of organic molecules. rsc.orgresearchgate.net In the context of ferrocene chemistry, this approach allows for the direct formation of a carbon-carbon bond between the ferrocene core and a phenyl group, bypassing the need for pre-functionalized starting materials.

Palladium-catalyzed C-H activation has been utilized for the synthesis of 1,3-disubstituted ferrocene derivatives. nih.govchemrxiv.org More specifically, ruthenium(II)-catalyzed alkenylation of ferrocenyl ketones via C-H bond activation has been demonstrated. acs.org The alkenylation of ferrocenyl phenyl ketone, for instance, can proceed at room temperature to give high yields of the monoalkenylated product. acs.org

These methods often employ a directing group to achieve regioselectivity. For example, an amide group can direct the metal catalyst to a specific C-H bond on the ferrocene ring. researchgate.net While significant progress has been made with precious metal catalysts like palladium and rhodium, research is ongoing to develop more sustainable methods using 3d transition metals. rsc.orgnih.gov

Principles of Green Chemistry in Ferrocenyl Ketone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. acs.org In the synthesis of ferrocenyl ketones, several strategies align with these principles.

One approach is the use of more environmentally benign catalysts. For example, iron-based catalysts are being explored as a cost-effective and sustainable alternative to precious metals. mdpi.com The use of a polymeric acid catalyst and microwave heating in the acylation of ferrocene has been reported as a greener alternative to conventional methods. acs.org

Solvent-free reaction conditions are another key aspect of green chemistry. The synthesis of ferrocenyl-substituted 1,5-diketones has been achieved under solvent-free conditions, offering an efficient and environmentally friendly method. tandfonline.comnjtech.edu.cn Additionally, the use of water as a solvent in multicomponent reactions to produce ferrocenyl-quinoline derivatives under microwave irradiation represents a clean and expeditious route. researchgate.net

Reaction Chemistry and Mechanistic Studies of Ferrocenyl Phenyl Ketone

Reactivity at the Carbonyl Group

The carbonyl group in ferrocenyl phenyl ketone is a primary site for chemical transformations, including nucleophilic additions and condensation reactions. The electronic nature of the ferrocenyl group, which is a potent electron donor, significantly influences the reactivity of the adjacent carbonyl, making it more basic than typical aryl ketones. cdnsciencepub.com This enhanced basicity is attributed to the ferrocene (B1249389) unit's remarkable ability to stabilize adjacent positive charges, a key factor in its reaction mechanisms. cdnsciencepub.commdpi.com

The carbonyl carbon of ferrocenyl phenyl ketone is susceptible to attack by various nucleophiles. Standard reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride readily reduce the ketone to the corresponding secondary alcohol, 1-ferrocenyl-1-phenylmethanol. cdnsciencepub.com

The asymmetric reduction of ferrocenyl phenyl ketone to produce chiral ferrocenyl alcohols has been a subject of extensive research, as these chiral products are valuable intermediates for synthesizing ligands used in asymmetric catalysis. researchgate.neturfu.ru High levels of enantioselectivity have been achieved using various catalytic systems. For instance, ruthenium-based bifunctional catalysts have demonstrated excellent enantioselectivities (up to 99.8% ee) and high activities in the asymmetric hydrogenation of aryl ferrocenyl ketones. researchgate.net Another effective method involves oxazaborolidine-mediated reduction, which can yield chiral alcohols with enantioselectivities up to 97% ee. researchgate.net The development of these stereoselective methods provides crucial access to specific enantiomers of chiral ferrocenyl alcohols. acs.org

| Catalyst/Reagent System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ru/Diphosphine/Diamine Bifunctional Catalyst | Chiral 1-ferrocenyl-1-phenylmethanol | Up to 99.8% | researchgate.net |

| Oxazaborolidine-mediated | Chiral 1-ferrocenyl-1-phenylmethanol | Up to 97% | researchgate.net |

| Proline-derived activators | Chiral 1-ferrocenyl-1-phenylmethanol | Medium enantioselectivity | researchgate.net |

The addition of organometallic reagents like Grignard reagents or organolithiums provides a route to tertiary alcohols. Furthermore, the nucleophilic trifluoromethylation using reagents like the Ruppert-Prakash reagent (CF₃SiMe₃) successfully converts ferrocenyl ketones into the corresponding tertiary 2,2,2-trifluoroethanols after desilylation. uzh.ch

Ferrocenyl phenyl ketone participates in several carbon-carbon bond-forming reactions. It can undergo base-catalyzed Claisen-Schmidt condensation reactions with aromatic aldehydes to produce ferrocene-containing chalcone (B49325) analogues (α,β-unsaturated ketones). nih.gov These reactions are fundamental in synthesizing a wide array of functionalized ferrocene derivatives. nih.gov

The McMurry reaction, a reductive coupling of ketones to form alkenes, has also been applied to ferrocenyl ketones. mdpi.com Unexpectedly, the McMurry cross-coupling of certain acylferrocenes with mono-aryl ketones can lead to hydroxylated products, highlighting complex mechanistic pathways that may involve π-stacking between the hydroxyphenyl group and the ferrocenyl moiety in the intermediate pinacolate. mdpi.com Other C-C bond forming reactions include rhodium-catalyzed processes where the ketone functionality directs C-C bond activation and alkyl group transfer to terminal olefins. nih.gov

Electrophilic and Nucleophilic Substitutions on Aromatic Moieties

The ferrocenyl phenyl ketone molecule possesses two types of aromatic systems susceptible to substitution: the cyclopentadienyl (B1206354) (Cp) rings of the ferrocene moiety and the phenyl ring. The benzoyl group acts as a deactivating, electron-withdrawing group. cdnsciencepub.com Consequently, in electrophilic substitution reactions like Friedel-Crafts acylation, the first acyl group deactivates the ring to which it is attached, causing subsequent substitution to occur preferentially on the unsubstituted Cp ring (heteroannular substitution). cdnsciencepub.comcaltech.edu

Conversely, the ferrocenyl group strongly influences the reactivity of the attached phenyl ring. In ruthenium(II)-catalyzed C–H bond activation and alkenylation reactions, functionalization occurs selectively at the ortho-position of the phenyl ring, a process that can proceed efficiently even at room temperature to give quantitative yields. acs.org This demonstrates the powerful directing effect of the ferrocenyl ketone moiety in arene functionalization. acs.org

While less common, nucleophilic aromatic substitution reactions have been used to synthesize multi-ferrocenyl aryl ethers from highly fluorinated aryl compounds, demonstrating the versatility of ferrocene derivatives in forming C-O bonds under basic conditions. mdpi.comnih.gov

Redox Chemistry and Electrochemical Behavior of Ferrocenyl Ketones

The most prominent feature of ferrocene and its derivatives is their redox activity, centered on the iron atom.

The electrochemical behavior of ferrocenyl phenyl ketone is dominated by the oxidation of the iron center. ajol.info Cyclic voltammetry studies show that the compound undergoes a reversible, one-electron oxidation process. d-nb.infoacs.org The reversibility of the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) redox couple is a hallmark of ferrocene chemistry, making it a reliable internal standard for electrochemical measurements in non-aqueous solvents. nih.govrsc.org

The introduction of the electron-withdrawing benzoyl group to the ferrocene nucleus makes the compound more difficult to oxidize compared to unsubstituted ferrocene. cdnsciencepub.commdpi.com This is observed as a positive (anodic) shift in the oxidation potential. acs.orgmdpi.com The electrochemical process is typically diffusion-controlled. ajol.info

| Compound | Half-wave Potential (E₁/₂) vs Fc/Fc⁺ (mV) | Solvent/Electrolyte System | Reference |

|---|---|---|---|

| Ferrocene | 0 | CH₂Cl₂ / NBu₄BArF₂₄ | acs.org |

| Ferrocenyl phenyl ketone (Benzoylferrocene) | +383 | CH₂Cl₂ / NBu₄BArF₂₄ | acs.org |

| Acetylferrocene | +270 | Acetonitrile / TBAP | mdpi.com |

| 4-(4-Ferrocenylphenyl)pyridine | +20 | CH₂Cl₂ / NBu₄PF₆ | acs.org |

The core electrochemical event is the outer-sphere, one-electron transfer that converts the neutral Fe(II) ferrocene species into the corresponding Fe(III) ferrocenium cation. rsc.org

Fc(CO)Ph ⇌ [Fc(CO)Ph]⁺ + e⁻

The stability and reversibility of this process are central to many applications of ferrocene derivatives. nih.gov The electron-withdrawing nature of the benzoyl group decreases the electron density at the iron center, thus increasing the energy required to remove an electron and shifting the oxidation potential to a more anodic value. d-nb.infoacs.org The electronic character of substituents on the phenyl ring can further fine-tune this redox potential, with a linear relationship often observed between the potentials and Hammett constants, indicating that their electronic effects are transmitted through the carbonyl group to the ferrocene core. d-nb.info Upon oxidation, the resulting ferrocenium cation exhibits a characteristic color change and can be isolated as a stable salt, particularly with weakly coordinating anions. rsc.org

Pericyclic and Cycloaddition Reactions (e.g., Thia-Diels-Alder)

The reactivity of ferrocenyl phenyl ketone and its derivatives in pericyclic and cycloaddition reactions has been a subject of significant research, particularly focusing on the thia-Diels-Alder and formal [3+2]-cycloaddition reactions of its thioketone analogue, ferrocenyl phenyl thioketone. These reactions provide efficient routes to novel sulfur-containing heterocyclic compounds incorporating the ferrocenyl moiety.

Thia-Diels-Alder Reaction: Ferrocenyl phenyl thioketone has been shown to act as a potent heterodienophile in [4+2]-cycloaddition reactions. A notable example is its reaction with in-situ generated 1-nitroso-1-phenylethene. The nitrosoalkene, formed from α-chloroacetophenone oxime in the presence of potassium carbonate, reacts with ferrocenyl phenyl thioketone in a regioselective manner to afford a single product, a ferrocenyl- and phenyl-substituted 4H-1,5,2-oxathiazine. uzh.ch The reaction proceeds smoothly at room temperature, and the structure of the resulting cycloadduct has been confirmed by spectroscopic methods, including the characteristic AB system for the CH2 group in the 1H NMR spectrum. uzh.chdicp.ac.cn This type of reaction highlights the utility of ferrocenyl thioketones as building blocks for complex heterocyclic systems. nih.gov

Formal [3+2]-Cycloaddition Reactions: Ferrocenyl phenyl thioketone also participates in formal [3+2]-cycloaddition reactions with donor-acceptor (D-A) cyclopropanes. mdpi.combyjus.comnih.govwikipedia.orgbeilstein-journals.org These reactions are typically catalyzed by a Lewis acid, such as scandium triflate (Sc(OTf)3), and proceed in dichloromethane (B109758) at room temperature to yield highly functionalized tetrahydrothiophene (B86538) derivatives in moderate to high yields. mdpi.comwikipedia.org The proposed mechanism involves the activation of the cyclopropane (B1198618) ring by the Lewis acid, followed by a nucleophilic attack of the thioketone's sulfur atom on the most reactive benzylic position of the cyclopropane. mdpi.commdpi.com

A key finding in these studies is the high degree of diastereoselectivity observed when using dimethyl 2-arylcyclopropane-1,1-dicarboxylates. The reaction with ferrocenyl phenyl thioketone leads to the formation of a single diastereoisomer, where the C-2 aryl group and the C-5 ferrocenyl group are oriented in a cis-fashion. mdpi.comwikipedia.org However, when the phenyl group on the thioketone is replaced by an alkyl group, a nearly equal mixture of diastereomers is formed. mdpi.comwikipedia.org Similarly, a lower selectivity was noted in the reaction of ferrocenyl phenyl thioketone with a 2-phthalimide-derived cyclopropane. mdpi.comnih.govwikipedia.org

The table below summarizes key findings from these cycloaddition reactions.

| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temperature | Product(s) | Yield | Key Findings |

|---|---|---|---|---|---|---|---|

| Thia-Diels-Alder [4+2] | Ferrocenyl phenyl thioketone, 1-Nitroso-1-phenylethene (from α-chloroacetophenone oxime) | K₂CO₃ | Dichloromethane | Room Temp. | 3,6-Diphenyl-6-ferrocenyl-6H-1,5,2-oxathiazine | Not specified | Regioselective formation of a single cycloadduct. uzh.chdicp.ac.cn |

| Formal [3+2]-Cycloaddition | Ferrocenyl phenyl thioketone, Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Sc(OTf)₃ | Dichloromethane | Room Temp. | Dimethyl cis-5-ferrocenyl-2,5-diphenyltetrahydrothiophene-3,3-dicarboxylate | 23% (with AlCl₃), Moderate to high (with Sc(OTf)₃) | Completely diastereoselective, forming the cis-isomer. mdpi.comwikipedia.org |

| Formal [3+2]-Cycloaddition | Ferrocenyl phenyl thioketone, Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | Sc(OTf)₃ | Dichloromethane | Room Temp. | Dimethyl cis-5-ferrocenyl-2-(4-methoxyphenyl)-5-phenyltetrahydrothiophene-3,3-dicarboxylate | 85% | High yield and complete cis-diastereoselectivity. mdpi.com |

| Formal [3+2]-Cycloaddition | Ferrocenyl phenyl thioketone, Dimethyl 2-(2-phthalimido)cyclopropane-1,1-dicarboxylate | Sc(OTf)₃ | Dichloromethane | Room Temp. | Mixture of cis- and trans-isomers (4:1 ratio) | 75% (total) | Low diastereoselectivity observed. mdpi.com |

Molecular Rearrangements and Migrations Involving the Ferrocenyl Moiety

The ferrocenyl group exerts a profound influence on the course of molecular rearrangements, primarily due to its exceptional ability to stabilize an adjacent positive charge. This stabilizing effect often dictates the migratory aptitude in classical rearrangement reactions, favoring the migration of the ferrocenyl moiety over other groups, including phenyl. mdpi.com

Pinacol Rearrangement: The Pinacol rearrangement of 1,2-diols is a classic example where the migratory aptitude of the ferrocenyl group is prominently displayed. mdpi.commasterorganicchemistry.com In a seminal study, the rearrangement of 1,2-diferrocenyl-1,2-diphenylethanediol, a symmetrical diol synthesized from benzoylferrocene (ferrocenyl phenyl ketone), was investigated. mdpi.com Upon treatment with gaseous hydrogen chloride in benzene, the diol rearranged with remarkable ease to the corresponding pinacolone. mdpi.com The exclusive product formed was 1,2,2-triferrocenyl-1-phenylethanone, which unequivocally demonstrates the preferential migration of a ferrocenyl group over a phenyl group to the adjacent carbocation center. mdpi.com This enhanced migratory aptitude is attributed to the ability of the iron atom in the ferrocene core to delocalize the positive charge in the bridged transition state, making it significantly more stable than the corresponding phenonium ion intermediate. mdpi.com

Beckmann Rearrangement: The Beckmann rearrangement, the acid-catalyzed conversion of an oxime to an amide, also proceeds readily with ferrocenyl-containing substrates. mdpi.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.orgillinois.edubyjus.com The oxime of ferrocenyl phenyl ketone can be prepared by reacting the ketone with hydroxylamine. mdpi.combyjus.com Treatment of this oxime with an acid catalyst (e.g., polyphosphoric acid, PCl5, or H2SO4) is expected to induce the rearrangement. mdpi.comwikipedia.org The reaction is stereospecific, with the group anti to the hydroxyl group on the nitrogen atom migrating. wikipedia.org For the oxime of ferrocenyl phenyl ketone, two geometric isomers are possible. The migration of the ferrocenyl group would lead to N-phenylferrocenecarboxamide, while migration of the phenyl group would yield N-ferrocenylbenzamide. The product distribution would depend on the stereochemistry of the starting oxime. Given the high migratory aptitude of the ferrocenyl group, its migration is generally favored if the stereochemistry allows. mdpi.com

Wolff Rearrangement: The Wolff rearrangement involves the conversion of an α-diazoketone into a ketene, which can then be trapped by a nucleophile. wikipedia.orgcaltech.eduorganic-chemistry.orglibretexts.orgslideshare.net The precursor for this rearrangement, an α-diazo-α-ferrocenyl-acetophenone, can be synthesized from ferrocenyl phenyl ketone. The rearrangement, typically induced thermally, photochemically, or via metal catalysis (e.g., Ag2O), proceeds with the loss of nitrogen gas and a 1,2-migration. wikipedia.orgorganic-chemistry.org In the context of an α-diazo ketone derived from ferrocenyl phenyl ketone, a competitive migration between the ferrocenyl and phenyl groups would occur. The resulting ketene, ferrocenyl(phenyl)ketene, is a reactive intermediate that can be trapped by water or alcohols to form carboxylic acids or esters, respectively. wikipedia.org The migratory aptitude in Wolff rearrangements generally follows the trend: H > aryl ≥ alkyl, though this can be influenced by reaction conditions. caltech.eduorganic-chemistry.org

The table below details the key aspects of the Pinacol rearrangement involving a derivative of ferrocenyl phenyl ketone.

| Rearrangement Type | Reactant | Reagent/Conditions | Product | Migrating Group Preference |

|---|---|---|---|---|

| Pinacol | 1,2-Diferrocenyl-1,2-diphenylethanediol | Gaseous HCl, Benzene | 1,2,2-Triferrocenyl-1-phenylethanone | Ferrocenyl > Phenyl mdpi.com |

| Beckmann | Ferrocenyl phenyl ketone oxime | Acid catalyst (e.g., PPA, PCl₅) | N-Ferrocenylbenzamide or N-Phenylferrocenecarboxamide | Depends on oxime stereochemistry; Ferrocenyl migration is electronically favored. mdpi.com |

| Wolff | 2-Diazo-1-ferrocenyl-1-phenylethanone | Heat, light (hν), or Ag₂O | Ferrocenyl(phenyl)ketene (intermediate) | Competitive migration between ferrocenyl and phenyl groups. caltech.eduorganic-chemistry.org |

Applications in Catalysis and Advanced Materials Science

Ligand Design and Applications in Transition Metal Catalysis

Ferrocene-based compounds are considered privileged structures in catalysis due to their stability, ease of functionalization, and unique stereochemical properties. rsc.orgnih.gov The ferrocenyl phenyl ketone framework serves as a key starting point for a variety of ligands that have been successfully employed in transition metal-catalyzed reactions.

The quest for enantiomerically pure compounds is a major driver in modern organic synthesis, and chiral ligands are central to achieving this goal in transition metal catalysis. rsc.org Ferrocenyl phenyl ketone is a crucial precursor for creating such ligands. The ketone functionality can be stereoselectively reduced to a chiral alcohol, which then serves as a stereodirecting group for further functionalization of the ferrocene (B1249389) scaffold. This approach allows for the synthesis of ligands with planar, central, or combined chirality.

Ferrocene's unique structure, featuring planar chirality, rigid bulkiness, and the possibility of easy derivatization, makes it an excellent scaffold for chiral ligands. nih.gov Ligands derived from ferrocene have been applied in a multitude of asymmetric reactions, including hydrogenations, cross-couplings, and cycloadditions. rsc.orgnih.gov For instance, ferrocenyloxazolinylphosphines (FOXAPs), a class of highly effective chiral ligands, can be prepared from chiral oxazolinylferrocenes, which are themselves derived from ferrocenyl ketones. thieme-connect.com These ligands have demonstrated high efficiency in various catalytic asymmetric reactions. thieme-connect.com

A notable application is in the asymmetric hydrogenation of ketones, where chiral ferrocene-based ligands, such as those incorporating a quaternary ammonium (B1175870) ion group, have achieved outstanding yields (up to 99%) and enantioselectivities (up to 99.7% ee). mdpi.com The ability to fine-tune the electronic and steric properties of these ligands by modifying the substituents on the phenyl ring or the ferrocene core is a key advantage. nih.gov

Table 1: Performance of Chiral Ferrocene-Based Ligands in Asymmetric Catalysis

| Ligand/Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| (S,Rp)-35-Ru Complex | Asymmetric Hydrogenation | Aromatic Ketones | up to 99.7% | up to 99% | mdpi.com |

| (R,Rp)-B-Au(I) Complex | [4+2] Cycloaddition | 1,6-Arylenyne | 82:18 er | - | nih.gov |

| Ir(I)/(P,olefin) Complex | Allenylic Cyanomethylation | Ferrocene-substituted allenylic alcohol | 90:10 er | 39% | acs.org |

Ligands derived from ferrocenyl phenyl ketone are utilized in both homogeneous and heterogeneous catalysis. In homogeneous catalysis , the catalyst and reactants are in the same phase, allowing for high activity and selectivity under mild conditions. Ferrocenylphosphine ligands, for example, are widely used in homogeneous systems for reactions like cross-coupling and hydrogenation. nih.gov

For heterogeneous catalysis , the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. Ferrocene-containing catalysts can be heterogenized by anchoring them to solid supports like silica (B1680970) or by incorporating them into larger structures such as polymers or dendrimers. This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems.

The reversible one-electron oxidation of the iron center in the ferrocene moiety (from Fe(II) to Fe(III)) is a cornerstone of its application in redox-switchable catalysis. nih.govnih.gov This process allows for the in-situ modification of a ligand's electronic properties, thereby controlling the activity of the associated metal catalyst. nih.gov The activity of such a catalyst can be turned "on" or "off" by adding a chemical oxidant or reductant. digitellinc.com

When the ferrocene group is oxidized to the electron-withdrawing ferrocenium (B1229745) cation, the electron density at the catalytic metal center is reduced. nih.gov This change can significantly enhance the catalyst's Lewis acidity and, consequently, its catalytic activity in certain reactions, such as cycloisomerizations or hydroaminations. nih.govresearchgate.net Conversely, reduction of the ferrocenium back to ferrocene restores the ligand's original electron-donating character, diminishing the catalyst's activity. nih.gov This principle has been effectively demonstrated in the ring-opening polymerization of lactide, where the catalytic activity is modulated by the oxidation state of a ferrocene-based ligand. nih.govnsf.gov

Table 2: Examples of Redox-Switchable Catalysis with Ferrocene Derivatives

| Catalyst System | Reaction | Redox Switch | Effect on Catalysis | Reference |

| Homotrinuclear Au(I)-tris(ferrocenyl)phosphine | 5-exo-dig Ring-closing isomerization | Oxidation of Ferrocene | Increased catalytic activity | nih.gov |

| Ferrocenyl-imidazolylidene-gold(I) | Hydroamination of terminal alkynes | Oxidation of Ferrocene | Moderate increase in activity | researchgate.net |

| Yttrium-alkoxide with ferrocene ligand | Ring-opening polymerization of L-lactide | Oxidation/Reduction of Ferrocene | "On/Off" switching of activity | nsf.gov |

Supramolecular Assemblies and Host-Guest Chemistry

The unique combination of a rigid sandwich structure and rotational flexibility makes ferrocene derivatives excellent building blocks for supramolecular chemistry. nih.gov These systems rely on non-covalent interactions to form highly ordered, functional architectures.

The self-assembly of molecules into well-defined structures is governed by a delicate balance of non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. In systems containing ferrocenyl phenyl ketone, the ferrocene unit provides a rigid and bulky core, the phenyl group facilitates π-π stacking, and the ketone's carbonyl group can act as a hydrogen bond acceptor.

These interactions direct the spontaneous organization of individual molecules into larger aggregates like micelles, vesicles, or gels. For example, ferrocene-dipeptide conjugates have been shown to self-assemble into structures mimicking biological motifs like β-turns through intramolecular hydrogen bonding. rsc.org Furthermore, ferrocene-containing polymers can self-assemble in solution to form complex supramolecular structures such as flower-like micelles. nih.gov The assembly process can also be influenced by external factors like solvents, allowing for control over the final morphology of the assembled structures.

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The shape, size, and hydrophobicity of the ferrocene unit make it an ideal guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. nih.gov The formation of these host-guest or inclusion complexes is a key principle in supramolecular chemistry.

The phenyl ketone moiety of the guest molecule can further influence the binding specificity and stability within the host's cavity through additional interactions. The encapsulation of a ferrocene derivative within a host molecule can alter its physical and chemical properties, including its redox potential. digitellinc.com This phenomenon is the basis for the development of electrochemical sensors, where the binding of an analyte to the host-guest complex triggers a measurable change in the ferrocene's electrochemical signal. nih.gov The reversible nature of the host-guest interaction, often controllable by external stimuli like redox changes, allows for the design of smart, responsive materials. nih.gov

Polymer Chemistry and Organometallic Polymers

The incorporation of ferrocenyl phenyl ketone into polymer chains gives rise to organometallic polymers with intriguing properties. These materials bridge the gap between traditional organic polymers and metal-containing systems, offering a unique combination of processability, redox activity, and thermal stability.

Research has demonstrated that polymers can be synthesized from monomers containing the ferrocenyl phenyl ketone unit. For instance, poly(ferrocenylphenylphosphine)s have been prepared, showcasing the versatility of the ferrocene backbone in creating novel polymeric structures. These polymers often exhibit reversible redox behavior, a direct consequence of the iron center in the ferrocene core, which can be reversibly oxidized and reduced. This property is central to their potential use in a variety of applications.

The polymerization of vinylferrocene with other monomers can be influenced by the presence of groups like phenyl ketone, leading to copolymers with tailored properties. The ketone group itself can serve as a site for further chemical modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups. This functionalization can be used to fine-tune the solubility, thermal characteristics, and electrochemical response of the resulting organometallic polymers.

Table 1: Examples of Polymerization involving Ferrocene Derivatives

| Polymer Type | Monomer(s) | Key Properties | Potential Application Areas |

| Poly(ferrocenylphenylphosphine)s | Ferrocenylphenylphosphine derivatives | Redox-active, tunable electronic properties | Catalysis, smart materials |

| Copolymers of Vinylferrocene | Vinylferrocene, various organic comonomers | Combines properties of both monomers, electrochemically active | Modified electrodes, sensors |

Functional Materials (Focus on Fundamental Principles, Not Specific Devices)

The distinct electronic and chemical characteristics of ferrocenyl phenyl ketone make it a prime candidate for the design of functional materials. The fundamental principles underlying its use in liquid crystals, electrocatalysis, and sensing materials are rooted in its molecular structure and redox behavior.

The incorporation of the rigid and redox-active ferrocenyl group from compounds like ferrocenyl phenyl ketone into the molecular structure of liquid crystals can lead to materials with unique electro-optical properties. Ferrocene-containing liquid crystals, known as metallomesogens, can exhibit phase transitions at different temperatures, and their alignment can be controlled by external electric or magnetic fields.

The electrocatalytic activity of materials containing ferrocenyl phenyl ketone is fundamentally based on the principles of electron transfer. The ferrocene/ferrocenium (Fc/Fc+) redox couple is well-behaved and reversible, making it an excellent electron shuttle in electrochemical reactions. In the context of electrocatalysis, a material incorporating ferrocenyl phenyl ketone can facilitate the transfer of electrons between an electrode surface and a substrate in solution.

The process involves the oxidation of the ferrocene center to the ferrocenium cation at the electrode surface. This ferrocenium ion can then accept an electron from a substrate molecule in the solution, regenerating the original ferrocene and oxidizing the substrate. This cycle can be repeated, effectively lowering the activation energy for the substrate's oxidation and thus catalyzing the reaction. The ketone group can influence the redox potential of the ferrocene unit and can also play a role in binding or interacting with the substrate, potentially enhancing the catalytic efficiency. The fundamental principle is the mediated electron transfer, where the ferrocene unit acts as a relay, enabling electrochemical reactions to occur at less extreme potentials than would otherwise be required.

The redox activity of ferrocenyl phenyl ketone is a cornerstone for its application in chemical sensors. The fundamental concept lies in the change of the electrochemical properties of the ferrocene moiety upon interaction with a specific analyte. This change can be a shift in the redox potential or a change in the current response, which can be measured and correlated to the concentration of the analyte.

There are several ways this principle can be realized. One approach is to functionalize the phenyl ketone group with a receptor that selectively binds to the target analyte. This binding event can cause a conformational change in the molecule or alter the electronic environment around the ferrocene core, leading to a detectable shift in its redox potential. For example, the binding of a cation to a crown ether attached to the ketone could influence the ease with which the iron atom is oxidized.

Another fundamental concept involves the direct electrochemical reaction between the analyte and the ferrocene/ferrocenium couple. In this case, the ferrocene unit might act as a redox mediator for the electrochemical detection of a non-electroactive analyte. The analyte reacts with either the oxidized or reduced form of the ferrocene, and the resulting current is proportional to the analyte's concentration. The inherent, stable, and reversible redox signal of the ferrocene acts as a built-in reference point, making for a robust sensing platform.

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in ferrocenyl phenyl ketone are fundamental to its chemical behavior. Computational chemistry offers powerful tools to dissect these features.

Density Functional Theory (DFT) Applications

The application of DFT extends to understanding reaction mechanisms. For instance, the mechanism of cycloaddition reactions involving ferrocenyl thioketones has been studied using DFT methods, revealing the stepwise nature of these transformations. researchgate.net

Molecular Orbital Theory Insights (e.g., HOMO/LUMO Analysis)

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity.

In ferrocenyl phenyl ketone and related structures, the HOMO is often centered on the iron atom of the ferrocene unit, indicating that this is the primary site of oxidation. acs.orgmdpi.com The LUMO, conversely, is frequently located on the π-system of the phenyl ketone portion or other acceptor groups. psu.edumdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and the energy required for electronic excitation. psu.edusciensage.info

For example, in diferrocenyl thioketone, the HOMO is primarily localized on the ferrocenyl groups, while the LUMO is concentrated on the thiocarbonyl group and the adjacent rings. mdpi.comnih.gov The HOMO-LUMO gap in such systems provides insight into their electronic transitions and potential as redox-active materials. mdpi.comnih.gov In ferrocenyl ynones, the introduction of an alkyne spacer has been shown to lower the HOMO-LUMO gap compared to saturated analogues, which is consistent with the observed red-shift in their electronic absorption spectra. psu.edu

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for tracing the energetic pathways of chemical reactions, providing a virtual window into the transition states and intermediates that are often difficult to observe experimentally. For reactions involving ferrocenyl ketones, these methods have been applied to understand selectivity and reactivity.

For instance, computational studies on the reactions of ferrocenyl thioketones with diazomethane (B1218177) derivatives have used DFT to map out the reaction mechanism. researchgate.net These studies have shown that such reactions can proceed through a one-step (3+2) cycloaddition to form an intermediate which then spontaneously eliminates nitrogen gas. researchgate.net Similarly, the mechanism of metal-catalyzed reactions, such as the cobalt-catalyzed cyclization to form ferrocenyl-substituted pyridines, has been investigated using computational methods to understand the role of the catalyst and the factors governing product formation. acs.org

Spectroscopic Property Prediction (Theoretical Approaches for NMR, IR, UV-Vis)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the computed electronic structure and the experimentally observed spectra.

NMR Spectroscopy: Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For ferrocenyl ketones, these calculations can help to assign the complex 1H and 13C NMR spectra and to understand how the electronic environment influences the shielding of different nuclei. nih.govresearchgate.net For example, the chemical shifts of the carbonyl carbon and oxygen have been correlated with the geometric twist of aryl rings and electronic parameters. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies observed in infrared (IR) spectroscopy can be simulated using computational methods. nih.govresearchgate.net These calculations help in assigning the vibrational modes, such as the characteristic carbonyl (C=O) stretching frequency. nih.govresearchgate.net Theoretical studies have connected shifts in the carbonyl vibrational frequency to changes in its bond length and bond order, providing a deeper understanding of the electronic effects within the molecule. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). nih.govpsu.edu For ferrocenyl ketones, TD-DFT calculations can identify the nature of the electronic transitions. nih.govresearchgate.net Typically, the spectra of these compounds are characterized by low-intensity d → π* transitions in the visible region and more intense π → π* transitions in the UV region. nih.govresearchgate.net These calculations have also been used to show that the electronic transitions in ferrocenyl ynones have a more pronounced metal-to-ligand charge transfer (MLCT) character compared to their saturated counterparts. psu.edu

Stability and Conformational Analysis of Ferrocenyl Ketone Structures

The three-dimensional structure and conformational flexibility of ferrocenyl ketones are crucial for their properties and interactions. Computational methods are used to explore the potential energy surface and identify the most stable conformations.

Studies on ferrocenyl hetaryl thioketones have used DFT to explore the conformational space by analyzing the rotation around key single bonds. researchgate.net These studies have revealed that the relative stability of different conformers is governed by a balance of intramolecular interactions, including steric effects and weak hydrogen bonds. researchgate.net For example, the orientation of a hetaryl ring relative to the thiocarbonyl group can be influenced by π → π* stacking interactions. researchgate.net The effect of the solvent on conformational preferences can also be modeled, often showing that low-polarity solvents have a minor impact on the preferred structures. researchgate.net

Data Tables

Table 1: Calculated HOMO-LUMO Gap for Ferrocene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Diferrocenyl Thioketone Complex | Not specified | Not specified | 1.82 | mdpi.comnih.gov |

| Eclipsed Ferrocene | Not specified | Not specified | 5.42 | sciensage.info |

| Eclipsed Acetyl Ferrocene | Not specified | Not specified | 4.62 | sciensage.info |

This table presents a selection of calculated HOMO-LUMO gaps for ferrocene and its derivatives to illustrate the impact of substitution on this key electronic parameter.

Table 2: Predicted Spectroscopic Data for Ferrocenyl Phenyl Ketone Analogs

| Spectroscopic Technique | Predicted Feature | Observation | Reference |

| UV-Vis | Low-intensity transitions | d → π* transitions in the visible region | nih.govresearchgate.net |

| UV-Vis | High-intensity transition | π → π* transition in the UV region | nih.govresearchgate.net |

| IR | Carbonyl bond frequency | Correlated with bond length and bond order | nih.govresearchgate.net |

| 13C NMR | Carbonyl chemical shift | Influenced by geometrical twist and electronic parameters | nih.govresearchgate.net |

| 17O NMR | Carbonyl chemical shift | Influenced by geometrical twist and electronic parameters | nih.govresearchgate.net |

This table summarizes key spectroscopic features predicted by theoretical methods for ferrocenyl ketone analogs, highlighting the connection between computed properties and experimental observables.

Conclusion

Ferrocenyl phenyl ketone is a compound of significant interest in the field of organometallic chemistry. Its straightforward synthesis, coupled with the versatile reactivity of both the ferrocene (B1249389) and ketone moieties, has established it as a valuable building block for a vast array of derivatives. The exploration of these derivatives has led to significant advancements in asymmetric catalysis and the development of novel materials with tunable properties. As research continues to push the boundaries of chemical synthesis and materials science, ferrocenyl phenyl ketone and its derivatives are poised to play an increasingly important role in the development of new technologies.

Future Prospects and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of ferrocenyl ketones, including ferrocenyl phenyl ketone, has predominantly relied on the Friedel-Crafts acylation of ferrocene (B1249389). core.ac.uk However, contemporary research is actively pursuing more sustainable and efficient synthetic routes that offer milder reaction conditions and improved yields.

One promising area is the advancement of palladium-catalyzed carbonylation coupling reactions . This method provides a powerful alternative for synthesizing aryl ferrocenyl ketones by reacting an organoferrocene substrate, such as iodoferrocene, with an aryl halide in the presence of carbon monoxide, which serves as the carbonyl source. Researchers are focused on developing more robust and versatile catalyst systems for this transformation to broaden its substrate scope and enhance its efficiency.

Another key direction is the use of directed C-H bond activation and functionalization . This cutting-edge technique allows for the selective introduction of functional groups at specific positions on the cyclopentadienyl (B1206354) rings of ferrocene derivatives. By designing appropriate directing groups, researchers aim to achieve site-selective acylation, providing a more controlled and atom-economical approach to synthesizing complex ferrocenyl ketone architectures.

Furthermore, exploration into solvent-free reaction conditions and the use of more environmentally benign catalysts are central to developing sustainable synthetic protocols. For instance, manual stirring of reactants in the absence of a solvent has been shown to be effective for certain ferrocenyl chalcone (B49325) syntheses, a class of compounds derived from ferrocenyl ketones. nih.gov

Table 1: Comparison of Synthetic Methodologies for Ferrocenyl Phenyl Ketone

| Methodology | Description | Advantages | Challenges |

| Friedel-Crafts Acylation | Reaction of ferrocene with an acylating agent (e.g., benzoyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). lookchem.com | Well-established, readily available starting materials. | Often requires stoichiometric amounts of catalyst, can lead to polysubstitution, harsh reaction conditions. |

| Palladium-Catalyzed Carbonylation | Coupling of an organoferrocene substrate with an aryl halide under a carbon monoxide atmosphere using a palladium catalyst. | Milder reaction conditions, good functional group tolerance. | Requires specialized equipment for handling carbon monoxide, catalyst cost and sensitivity. |

| Directed C-H Bond Activation | Site-selective introduction of an acyl group onto the ferrocene scaffold using a directing group. | High regioselectivity, atom economy. | Requires synthesis of specifically functionalized ferrocene precursors, catalyst development is ongoing. |

Exploration of New Catalytic Transformations with Enhanced Performance

Derivatives of ferrocenyl phenyl ketone are increasingly being investigated as ligands in asymmetric catalysis, leveraging the unique stereochemical environment provided by the ferrocene backbone. urfu.ru Future research is geared towards designing novel chiral ligands derived from ferrocenyl phenyl ketone for a broader range of catalytic transformations with improved enantioselectivity and catalytic activity.

A significant focus is on the development of redox-switchable catalysts . The reversible one-electron oxidation of the iron center in the ferrocene moiety (from Fe(II) to Fe(III)) can dramatically alter the electronic properties of the ligand. mdpi.com This redox switching capability allows for the in-situ modulation of the catalyst's activity and selectivity, offering a sophisticated level of reaction control. mdpi.com For example, a ruthenium complex with a ferrocenyl-based ligand demonstrated high activity in its reduced Fe(II) state for the transfer hydrogenation of ketones, while its activity was significantly diminished upon oxidation to the Fe(III) state. mdpi.com

Researchers are also exploring the application of ferrocenyl-based catalysts in a wider array of reactions, including cross-coupling reactions, hydrogenation of challenging substrates, and polymerization reactions. nih.govnih.gov The goal is to develop highly efficient and selective catalysts that can operate under mild conditions, contributing to more sustainable chemical processes. The steric and electronic properties of the substituents on both the ferrocenyl and phenyl moieties of the ketone can be systematically varied to fine-tune the performance of the resulting catalyst. urfu.ru

Advancements in Functional Material Design and Tunable Properties

The incorporation of the ferrocenyl phenyl ketone scaffold into polymers and other materials imparts unique redox, optical, and electronic properties. nih.gov Future research in this area is concentrated on designing advanced functional materials with precisely controlled and tunable characteristics.

One area of intense interest is the development of redox-responsive polymers and materials . The reversible oxidation and reduction of the ferrocene unit can be used to switch the material's properties, such as its solubility, color (electrochromism), and magnetic behavior. nih.govacs.org For instance, polymers containing ferrocenyl ketone moieties are being investigated for applications in electrochemical sensors, where a change in the redox state upon analyte binding can generate a detectable signal. nih.gov

Furthermore, ferrocene-containing compounds, including derivatives of ferrocenyl phenyl ketone, are being explored for their nonlinear optical (NLO) properties . researchgate.net By creating push-pull systems where the electron-donating ferrocenyl group is conjugated to an electron-accepting group, materials with large second-order optical nonlinearities can be designed. researchgate.net These materials have potential applications in telecommunications and optical computing. Future work will focus on synthesizing novel chromophores with enhanced NLO responses and improved thermal and chemical stability.

The design of novel ferrocenyl-supported polyaromatic hydrocarbons (PAHs) is another promising avenue. These materials combine the redox activity of ferrocene with the extended π-systems of PAHs, leading to interesting electronic and photophysical properties. scispace.com Such materials could find applications in molecular electronics and as components in organic light-emitting diodes (OLEDs).

Integration with Interdisciplinary Chemical Research for Synergistic Discoveries

The versatile nature of ferrocenyl phenyl ketone and its derivatives makes them attractive candidates for integration into various interdisciplinary research areas, leading to synergistic discoveries.

In the field of medicinal chemistry , ferrocene-containing compounds have shown promise as anticancer, antimalarial, and antimicrobial agents. nih.govbiomedpharmajournal.org The lipophilicity and unique redox behavior of the ferrocene moiety can enhance the biological activity of organic molecules. nih.gov For instance, replacing a phenyl group with a ferrocenyl group in the drug tamoxifen (B1202) resulted in a significant improvement in its anticancer activity. nih.govacs.org Future research will involve the synthesis and biological evaluation of novel ferrocenyl phenyl ketone derivatives as potential therapeutic agents.

The intersection of ferrocene chemistry with supramolecular chemistry and nanoscience is another burgeoning field. The ability of ferrocene to participate in host-guest interactions and its use as a building block for self-assembled structures opens up possibilities for creating novel sensors, molecular machines, and drug delivery systems. nih.govmagtech.com.cn Ferrocene can also be used as a precursor for the synthesis of iron-based nanoparticles, which have applications in catalysis and materials science. wikipedia.org

By fostering collaborations between organometallic chemists, materials scientists, medicinal chemists, and biochemists, the full potential of ferrocenyl phenyl ketone as a versatile molecular scaffold can be realized, leading to the development of innovative solutions to challenges in health, materials, and catalysis. biomedpharmajournal.org

Q & A

Q. What are common synthetic strategies for incorporating a ketone group into ferrocenyl-phenyl systems?

The synthesis of ferrocenyl phenyl ketones often involves Friedel-Crafts acylation, where a ferrocene-containing acyl group is introduced to an aromatic ring. For example, in tamoxifen analogs, the ketone group adjacent to the ferrocenyl moiety is critical for stabilizing interactions with estrogen receptors (ERα) via hydrogen bonding. Claisen condensation under alkaline conditions is another method, where intermediates like phenyl-1-nitrilebenzyketone are hydrolyzed to yield ketones . Optimization of reaction conditions (e.g., solvent, temperature) and purification via column chromatography are essential for high yields.

Q. Which standard analytical techniques are used to characterize ferrocenyl phenyl ketones?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of ferrocenyl protons (δ 4.0–4.5 ppm) and aromatic/ketone groups.

- Cyclic Voltammetry (CV) : To study redox behavior, as the ferrocene/ferrocenium couple typically shows a reversible wave at ~0.5 V (vs. Ag/AgCl).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially when isolating isomers or derivatives .

- Infrared Spectroscopy (IR) : To identify carbonyl stretching frequencies (~1700 cm⁻¹) and phenolic O-H bonds (~3200 cm⁻¹) .

Q. How does the presence of a ketone group influence the biological activity of ferrocenyl compounds?

The ketone group adjacent to the ferrocenyl moiety enhances binding affinity to ERα by forming hydrogen bonds with the receptor’s active site. This interaction is critical for antiproliferative activity in breast cancer cells (e.g., MCF-7). However, cytotoxicity also requires two phenol groups, as their absence reduces activity despite the ketone’s presence. Electrochemically, the ketone stabilizes irreversible ferrocene oxidation, which may correlate with reactive oxygen species (ROS) generation .

Advanced Research Questions

Q. How can researchers reconcile contradictory data between cytotoxic activity and electrochemical behavior in ferrocenyl phenyl ketones?

Contradictions arise when compounds show strong cytotoxicity but no clear electrochemical trends. For instance, notes that while ketone-containing derivatives exhibit higher cytotoxicity, their electrochemical oxidation behavior is irreversible and not directly predictive of activity. Researchers should:

- Compare ROS generation rates (e.g., via fluorescent probes like DCFH-DA) with redox potentials.

- Evaluate cellular uptake differences using inductively coupled plasma mass spectrometry (ICP-MS) for iron quantification.

- Use molecular docking to assess ERα binding efficiency independent of redox properties .

Q. What advanced methods optimize the synthesis of ferrocenyl phenyl ketones with electron-withdrawing substituents?

Electron-withdrawing groups (e.g., nitro, cyano) can destabilize intermediates during Friedel-Crafts acylation. To address this:

- Employ mixed anhydrides (e.g., ferrocenoic acid with trifluoroacetic acid) to enhance electrophilicity.

- Use low-temperature conditions (−20°C) to suppress side reactions.

- Apply microwave-assisted synthesis to reduce reaction times and improve yields . Post-synthetic modifications, such as hydroxylamine coupling to form oximes, can further diversify functionality .

Q. How do substituents on the phenyl ring affect the redox properties and crystallographic packing of ferrocenyl phenyl ketones?

Substituents alter conjugation and steric effects:

- Electron-donating groups (e.g., -OCH₃) : Lower oxidation potentials by stabilizing the ferrocenium ion.

- Bulky groups (e.g., -CF₃) : Increase dihedral angles between ferrocenyl and phenyl planes, reducing π-π stacking. X-ray crystallography reveals that coplanarity between the ferrocenyl and ketone groups enhances resonance stabilization, as seen in derivatives with sp²-hybridized methyl centers (angle sums ~359.9°) .

Q. What methodologies validate the stability of ferrocenyl phenyl ketones under physiological conditions?

- Hydrolytic Stability : Incubate compounds in phosphate-buffered saline (PBS) at 37°C and monitor degradation via HPLC over 24–72 hours.

- ROS Scavenging Assays : Use electron paramagnetic resonance (EPR) with spin traps like DMPO to quantify radical species.

- Serum Protein Binding : Assess interactions with bovine serum albumin (BSA) using fluorescence quenching experiments .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.